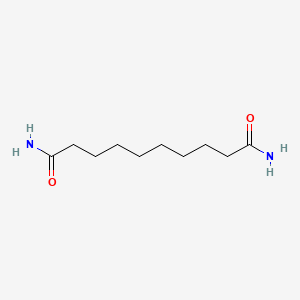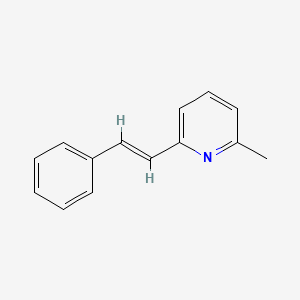
2-甲基-6-(2-苯基乙烯基)吡啶
描述
SIB 1893 is an organic compound with the molecular formula C14H13N. It is a derivative of pyridine, featuring a methyl group at the second position and a phenylethenyl group at the sixth position.
科学研究应用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
作用机制
Target of Action
2-Methyl-6-(2-phenylethenyl)pyridine, also known as MPEP, is a research drug that primarily targets the metabotropic glutamate receptor subtype mGluR5 . This receptor plays a crucial role in the central nervous system, particularly in synaptic activity .
Mode of Action
MPEP acts as a selective antagonist for the mGluR5 receptor . This means it binds to this receptor and inhibits its activity. In addition to this, MPEP also acts as a weak NMDA antagonist and a positive allosteric modulator of another subtype, mGlu4 . There is also evidence for a functional interaction between mGluR5 and NMDA receptors in the same populations of neurons .
Biochemical Pathways
The primary biochemical pathway affected by MPEP is the glutamatergic pathway, specifically through the inhibition of mGluR5 receptors . This inhibition can lead to a decrease in glutamate-mediated neuronal toxicity . Additionally, MPEP’s action as a weak NMDA antagonist suggests it may also affect the NMDA receptor pathway .
Pharmacokinetics
It is known that mpep is centrally active following systemic administration , indicating that it can cross the blood-brain barrier and exert its effects within the central nervous system.
Result of Action
MPEP has been found to produce neuroprotective effects following acute brain injury in animal studies . It has also been shown to produce antidepressant and anxiolytic effects in animals . Furthermore, MPEP has been found to reduce the effects of morphine withdrawal , most likely due to direct interaction between mGluR5 and the μ-opioid receptor .
生化分析
Biochemical Properties
2-Methyl-6-(2-phenylethenyl)pyridine interacts with the metabotropic glutamate receptor subtype mGluR5 . This interaction is selective, meaning that 2-Methyl-6-(2-phenylethenyl)pyridine has a higher affinity for mGluR5 than for other receptor types .
Cellular Effects
In cellular processes, 2-Methyl-6-(2-phenylethenyl)pyridine has been found to produce neuroprotective effects following acute brain injury in animal studies . It influences cell function by acting as a weak NMDA antagonist , and as a positive allosteric modulator of another subtype mGlu4 .
Molecular Mechanism
At the molecular level, 2-Methyl-6-(2-phenylethenyl)pyridine exerts its effects by binding to the metabotropic glutamate receptor subtype mGluR5 . This binding interaction results in the antagonism of the receptor, which can lead to changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of SIB 1893 typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for SIB 1893 are not widely documented, the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents and optimization of reaction conditions are crucial for efficient production.
化学反应分析
Types of Reactions: SIB 1893 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
相似化合物的比较
2-Methyl-6-(phenylethynyl)pyridine: Another derivative of pyridine with similar structural features but differing in the nature of the substituent at the sixth position.
2-Methyl-5-(phenylethenyl)pyridine: A positional isomer with the phenylethenyl group at the fifth position.
2-Methyl-6-(phenylmethyl)pyridine: A compound with a phenylmethyl group instead of a phenylethenyl group.
Uniqueness: SIB 1893 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively antagonize the mGluR5 receptor sets it apart from other similar compounds, making it a valuable tool in neuropharmacological research .
属性
IUPAC Name |
2-methyl-6-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOFUCTXZKSOQ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017353 | |
| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7370-21-0, 6266-99-5 | |
| Record name | SIB 1893 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002607995 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIB 1893 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SIB-1893 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2F5X24UK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


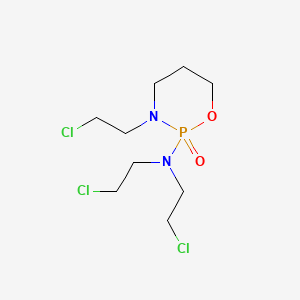
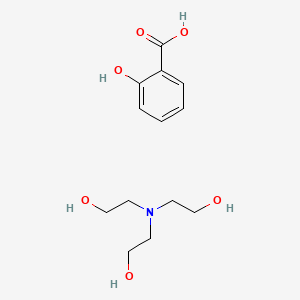
![2-[bis-(2-Hydroxyethyl)amino]ethyl salicylate](/img/structure/B1681590.png)
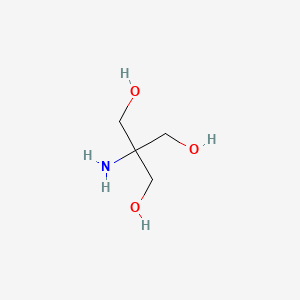
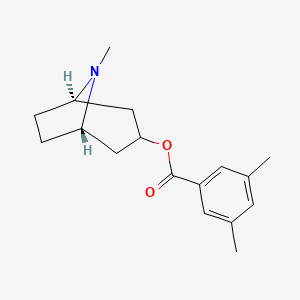
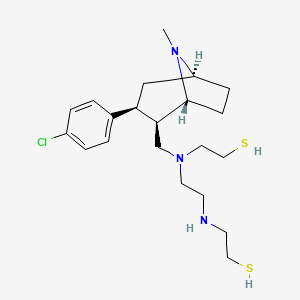
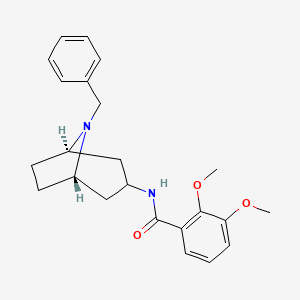
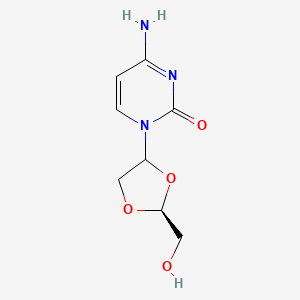
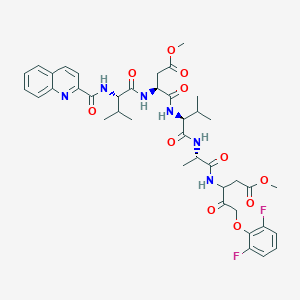
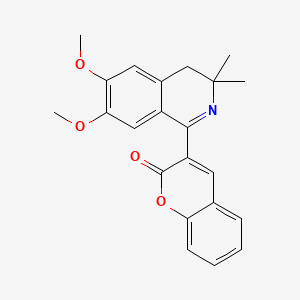
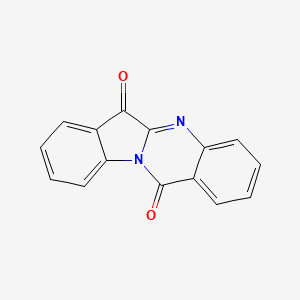
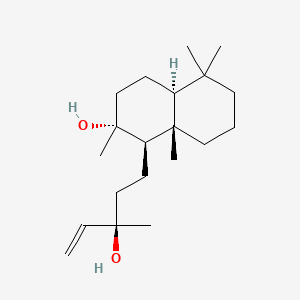
![(2S)-2-[[9-propan-2-yl-6-[[4-(2-pyridinyl)phenyl]methylamino]-2-purinyl]amino]-1-butanol](/img/structure/B1681607.png)
